Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH
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Overview
Description
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” is a synthetic compound used in various scientific research applications. It is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” typically involves the protection of the amino and carboxyl groups of lysine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the carboxyl group. The synthesis may involve multiple steps, including:
- Protection of the amino group with Boc.
- Protection of the carboxyl group with Fmoc.
- Coupling reactions to attach the 2Abz group.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
Chemical Reactions Analysis
Types of Reactions
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt.
Major Products Formed
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific coupling partners used.
Scientific Research Applications
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential use in drug development and therapeutic peptides.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved would be specific to the peptides or proteins being studied.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Fmoc)-OH: Another protected lysine derivative.
Fmoc-Lys(Boc)-OH: Similar compound with reversed protection groups.
Boc-2Abz-Lys-OH: A related compound without the Fmoc group.
Uniqueness
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” is unique in its specific combination of protective groups and the 2Abz moiety, which may confer specific properties or reactivity in peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUROGAFZBBJCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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